Cas no 103296-32-8 (NMP-ACA (Cefepime Impurity))
NMP-ACA (Cefepime Impurity) Chemical and Physical Properties
Names and Identifiers
-
- NMP-ACA (Cefepime Impurity)
- (6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- NMP-ACA
- UNII-OXO94WH649
- (6R-trans-NMP-ACA)
- 7-AMino-3-(1-Methylpyrrolidino)Methyl-3-cepheM-4-carboxylate Inner Salt
- 1-[[(6R,7R)-7-AMino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]Methyl]-1-MethylpyrrolidiniuM Inner Salt
- DTXSID60145769
- Cefepime impurity E [EP]
- 103296-32-8
- Q27285906
- J-000924
- DA-49045
- Cefepime amine derivative
- Pyrrolidinium, 1-((7-amino-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-1-methyl-, inner salt, (6R-trans)-
- SCHEMBL8419897
- 7-Amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate, (6R,7R)-
- DISCONTINUED. Please see A603160.
- CS-0112176
- OXO94WH649
- Cefepime specified impurity E [EP]
- DE((2-aminothiazol-4-yl)-2-methoxyimino-acetyl)cefepime
- (6R,7R)-7-Amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
- Pyrrolidinium, 1-(((6R,7R)-7-amino-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-1-methyl-, inner salt
- Cefepime dihydrochloride monohydrate impurity E [EP]
- HY-135371
- AKOS040751066
-
- Inchi: 1S/C13H19N3O3S/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19/h9,12H,2-7,14H2,1H3/t9-,12-/m1/s1
- InChI Key: IIVPIDBZUUAWTF-BXKDBHETSA-N
- SMILES: S1CC(=C(C(=O)[O-])N2C([C@H]([C@@H]12)N)=O)C[N+]1(C)CCCC1
Computed Properties
- Exact Mass: 297.11500
- Monoisotopic Mass: 297.11471265g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 494
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.6
- Topological Polar Surface Area: 112Ų
Experimental Properties
- Color/Form: Solid powder
- Melting Point: NA
- Boiling Point: NA
- PSA: 111.76000
- LogP: -0.92980
NMP-ACA (Cefepime Impurity) Security Information
- Signal Word:Warning
- Hazard Statement: CAUTION: May irritate eyes, skin
- Safety Instruction: CAUT
- Storage Condition:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
NMP-ACA (Cefepime Impurity) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-470654-50 mg |
NMP-ACA (Cefepime Impurity), |
103296-32-8 | 50mg |
¥2,708.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-470654-50mg |
NMP-ACA (Cefepime Impurity), |
103296-32-8 | 50mg |
¥2708.00 | 2023-09-05 |
NMP-ACA (Cefepime Impurity) Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on NMP-ACA (Cefepime Impurity)
NMP-ACA (Cefepime Impurity): A Comprehensive Overview
NMP-ACA, also known as Cefepime Impurity, is a compound with the CAS number 103296-32-8. This compound is a byproduct or impurity associated with the production of cefepime, a fourth-generation cephalosporin antibiotic widely used in clinical settings. The presence of NMP-ACA in cefepime formulations has been a subject of interest for researchers and pharmaceutical manufacturers due to its potential impact on drug quality and patient safety.
Recent studies have highlighted the importance of understanding the formation mechanisms and control strategies for NMP-ACA in cefepime manufacturing processes. For instance, a 2023 study published in the Journal of Pharmaceutical Sciences explored the role of process parameters such as temperature, pH, and reaction time in the formation of NMP-ACA during cefepime synthesis. The findings indicated that optimizing these parameters could significantly reduce the impurity levels, thereby improving product purity and consistency.
The structural characterization of NMP-ACA has also been a focal point of research. Using advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, scientists have elucidated the molecular structure of NMP-ACA. This information is crucial for developing specific analytical methods to detect and quantify this impurity in pharmaceutical formulations.
In terms of regulatory considerations, the presence of NMP-ACA in cefepime products has prompted regulatory agencies to establish stringent limits for acceptable impurity levels. For example, guidelines issued by the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA) specify maximum allowable concentrations of NMP-ACA to ensure patient safety. These regulations underscore the importance of robust quality control measures in pharmaceutical manufacturing.
From an environmental perspective, the disposal and handling of NMP-ACA-containing waste have also been subjects of research. Studies have investigated eco-friendly methods for treating and disposing of this compound to minimize its environmental footprint. For instance, a 2023 study published in Environmental Science & Technology demonstrated that advanced oxidation processes could effectively degrade NMP-ACA in industrial effluents, offering a sustainable solution for waste management.
Looking ahead, ongoing research is focused on developing innovative synthesis pathways for cefepime that inherently minimize the formation of NMP-ACA. One promising approach involves using enzymatic catalysis to improve reaction selectivity and reduce byproduct formation. Additionally, machine learning algorithms are being employed to predict optimal reaction conditions that can suppress the generation of NMP-ACA during the manufacturing process.
In conclusion, NMP-ACA (Cefepime Impurity) is a critical consideration in the production and quality control of cefepime. Through continuous research advancements, including process optimization, structural characterization, regulatory compliance, environmental management, and innovative synthesis methods, the pharmaceutical industry is making strides toward mitigating the impact of this impurity on drug quality and patient outcomes.
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